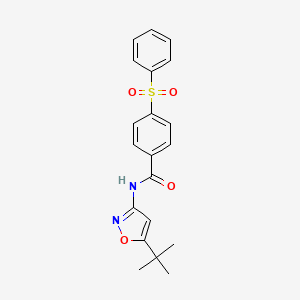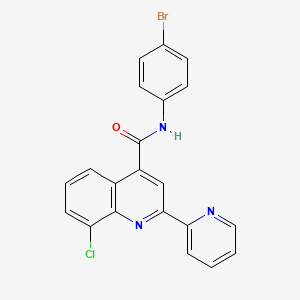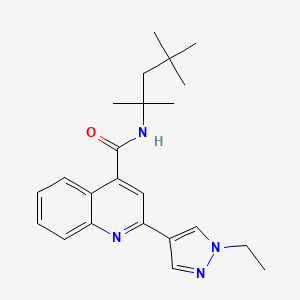
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention from researchers due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, immune response, and cancer progression.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 exerts its biological effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκBs. Upon activation by various stimuli, such as cytokines, pathogens, or stress, IκBs are phosphorylated and degraded, allowing NF-κB to translocate into the nucleus and activate target genes.
This compound 11-7082 inhibits NF-κB activation by covalently modifying a cysteine residue in the IKKβ kinase, which is required for the phosphorylation and degradation of IκBs. This modification prevents the activation of NF-κB and its downstream target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the activity of natural killer cells and cytotoxic T lymphocytes. It has also been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. Unlike other inhibitors, this compound 11-7082 does not affect the activity of other signaling pathways, such as MAPK or PI3K. This specificity allows researchers to study the role of NF-κB in various biological processes without confounding effects from other pathways.
However, one of the limitations of using this compound 11-7082 is its potential toxicity and off-target effects. This compound 11-7082 has been shown to induce apoptosis and cell cycle arrest in some cell types, which may limit its use in certain experiments. In addition, this compound 11-7082 has been shown to inhibit the activity of other enzymes, such as caspases and proteasomes, which may affect the interpretation of results.
Orientations Futures
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082. One direction is to investigate the potential therapeutic applications of this compound 11-7082 in various diseases, such as autoimmune disorders, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of NF-κB that have fewer off-target effects and better pharmacokinetic properties. Finally, it will be important to understand the molecular mechanisms underlying the toxicity and off-target effects of this compound 11-7082 and to develop strategies to mitigate these effects.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-4-(phenylsulfonyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to enhance the activity of natural killer cells and cytotoxic T lymphocytes.
This compound 11-7082 has also been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. It has been suggested that the anti-cancer effect of this compound 11-7082 is mediated by the inhibition of NF-κB, which promotes tumor cell survival, proliferation, and invasion.
In addition, this compound 11-7082 has been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and human cytomegalovirus. It has been suggested that the anti-viral effect of this compound 11-7082 is mediated by the inhibition of NF-κB, which is required for viral replication.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(5-tert-butyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-20(2,3)17-13-18(22-26-17)21-19(23)14-9-11-16(12-10-14)27(24,25)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCCVFTKAYBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-1-(2,4-difluorophenyl)ethanone](/img/structure/B4654820.png)
![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4654834.png)
![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)

![5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)

![methyl 2-{[(6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4654865.png)

![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4654887.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)
